(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
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Overview
Description
The compound (1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule characterized by its unique pentacyclic structure. This compound is notable for its multiple chiral centers and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route may start with a simpler precursor molecule, which undergoes cyclization reactions to form the pentacyclic structure
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as chromatography or crystallization would be essential to isolate the desired product from reaction byproducts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone group would regenerate the alcohol.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: shares similarities with other fluorinated pentacyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can impart distinct chemical and biological properties. The presence of fluorine atoms can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
389119-98-6 |
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Molecular Formula |
C22H28F2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C22H28F2O4/c1-19(2)27-16-9-12-13-8-15(23)14-7-11(25)5-6-21(14,4)22(13,24)17(26)10-20(12,3)18(16)28-19/h5-7,12-13,15-18,26H,8-10H2,1-4H3/t12-,13-,15-,16+,17-,18+,20-,21-,22-/m0/s1 |
InChI Key |
RWELYQPZIGIKSX-RONBRVBGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@H]2OC(O4)(C)C)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2O1)C)O)F)C)F)C |
Origin of Product |
United States |
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